4-butoxy-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-butoxy-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Butoxy Group: This step involves the alkylation of the intermediate compound with butyl bromide or a similar reagent.
Attachment of the Benzamide Moiety: This is typically done through an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2,3-dimethylphenyl)benzamide
- 4-butoxy-3,5-dimethylphenylboronic acid
Uniqueness
4-butoxy-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its thieno[3,4-c]pyrazole core, which imparts distinct biological activity and potential therapeutic applications. This sets it apart from other similar compounds that may lack this core structure and, consequently, its associated properties.
Properties
Molecular Formula |
C24H27N3O4S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-butoxy-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C24H27N3O4S/c1-4-5-12-31-19-9-7-18(8-10-19)24(28)25-23-20-14-32(29,30)15-21(20)26-27(23)22-11-6-16(2)13-17(22)3/h6-11,13H,4-5,12,14-15H2,1-3H3,(H,25,28) |
InChI Key |
YLZYOFASVJGCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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